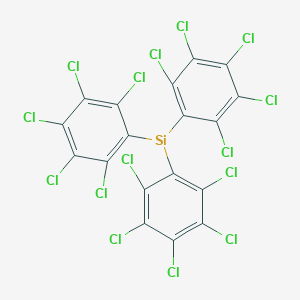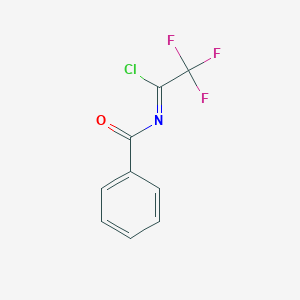![molecular formula C20H21NO4 B14315692 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione CAS No. 110698-41-4](/img/structure/B14315692.png)
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a benzyloxy group, a methoxyphenyl group, and a pyrrolidine-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Methoxylation: The methoxy group is introduced via methylation of the phenol intermediate using a methylating agent such as dimethyl sulfate or methyl iodide.
Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction, typically using a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides, resulting in the reduction of the pyrrolidine-2,5-dione ring to a pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenol derivatives, bases such as sodium hydroxide (NaOH)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Pyrrolidine derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may interact with enzymes or receptors, modulating their activity. The pyrrolidine-2,5-dione moiety may also play a role in the compound’s biological activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione: shares similarities with other benzyloxy and methoxyphenyl derivatives, such as:
Uniqueness
- The unique combination of the benzyloxy, methoxyphenyl, and pyrrolidine-2,5-dione groups in this compound provides distinct chemical properties and potential applications that are not found in other similar compounds.
Propriétés
Numéro CAS |
110698-41-4 |
|---|---|
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO4/c1-24-18-13-15(11-12-21-19(22)9-10-20(21)23)7-8-17(18)25-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
YZXKBKBNEDJDFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCN2C(=O)CCC2=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


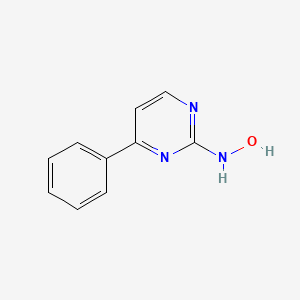
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/structure/B14315614.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
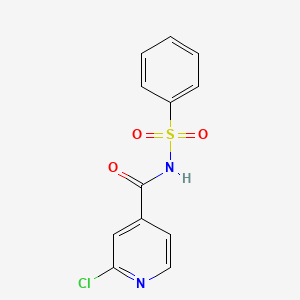

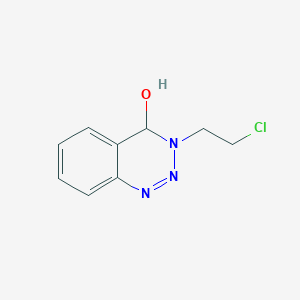
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
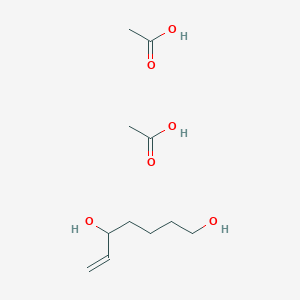
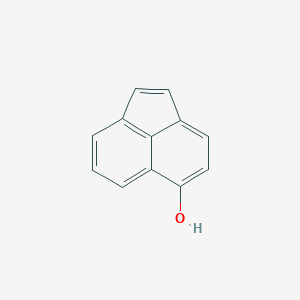
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
